C12H8ClF3N4O2S

Description

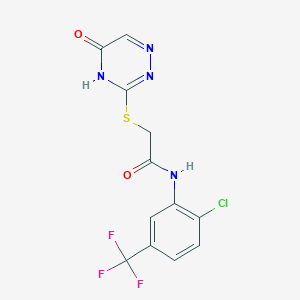

Structure

3D Structure

Properties

IUPAC Name |

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClF3N4O2S/c13-7-2-1-6(12(14,15)16)3-8(7)18-10(22)5-23-11-19-9(21)4-17-20-11/h1-4H,5H2,(H,18,22)(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEJZDYGUVVVMIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)NC(=O)CSC2=NN=CC(=O)N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClF3N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: Characterization and Application of CAS 1095823-58-7

Substance Identity: N-[5-chloro-4-(trifluoromethyl)pyridin-2-yl]-2-[1-(hydroxyimino)ethyl]-5-thiazolecarboxamide

Executive Summary

CAS 1095823-58-7 is a critical synthetic intermediate and reference standard used in the development of Tovorafenib (TAK-580), a Type II PAN-RAF kinase inhibitor utilized in oncology. Chemically, it is an oxime-functionalized thiazole carboxamide .

In the drug development lifecycle, this molecule serves two primary roles:

-

Synthetic Precursor: It acts as the stable precursor to the chiral ethylamine moiety found in the final drug substance. The reduction of the oxime group (

) to the primary amine establishes the stereocenter required for Tovorafenib's bioactivity. -

Impurity Reference Standard: Due to the potential for incomplete reduction or hydrolysis during API (Active Pharmaceutical Ingredient) manufacturing, it is monitored as a process-related impurity (often designated as "Impurity 6" in regulatory filings).

Physicochemical Identity

The following data establishes the baseline for analytical method development and quality control.

| Property | Specification |

| CAS Number | 1095823-58-7 |

| IUPAC Name | N-[5-chloro-4-(trifluoromethyl)pyridin-2-yl]-2-[1-(hydroxyimino)ethyl]-1,3-thiazole-5-carboxamide |

| Molecular Formula | C₁₂H₈ClF₃N₄O₂S |

| Molecular Weight | 364.73 g/mol |

| Exact Mass | 363.9981 Da |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF; Sparingly soluble in Methanol; Insoluble in Water |

| pKa (Calculated) | ~9.5 (Oxime OH), ~11.0 (Amide NH) |

| SMILES | CC(=NO)c1sc(cn1)C(=O)Nc2cc(c(Cl)cn2)C(F)(F)F |

Structural Analysis & Validation Protocols

Mass Spectrometry (LC-MS) Logic

The presence of a Chlorine atom provides a distinct isotopic signature that serves as a built-in validation check.

-

Ionization Source: Electrospray Ionization (ESI), Positive Mode (+ve).

-

Target Ion:

Da. -

Isotope Pattern: You must observe a characteristic 3:1 intensity ratio between the

365.0 (³⁵Cl) and

Nuclear Magnetic Resonance (NMR) Interpretation

To confirm the structure without an authentic standard, look for these diagnostic signals in DMSO-

-

Oxime Methyl: A singlet integrating to 3H around

2.2–2.4 ppm. -

Oxime Hydroxyl: A broad singlet (exchangeable with D₂O) typically downfield (

11.0–12.0 ppm). -

Thiazole Singlet: A sharp singlet in the aromatic region (

8.5–9.0 ppm). -

Pyridine Protons: Two singlets (due to substitution pattern) in the aromatic region.

Chromatographic Separation (HPLC)

Challenge: Oximes can exist as E and Z geometric isomers. In standard Reverse Phase (C18) conditions, these may resolve as split peaks or a main peak with a "shoulder." Protocol Recommendation:

-

Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 20 minutes.

-

Detection: UV at 254 nm (aromatic scaffold) and 280 nm.

Synthetic Context & Mechanism

Understanding the origin of CAS 1095823-58-7 is crucial for controlling it in the final drug product. It is generated via the condensation of a ketone intermediate with hydroxylamine. Subsequently, it undergoes reduction to form the amine.

Workflow Visualization

The following diagram illustrates the critical "Oxime-to-Amine" reduction step where stereochemistry is established.

Figure 1: Synthetic pathway highlighting CAS 1095823-58-7 as the pivotal intermediate before chiral center formation.

Handling, Stability, and Safety

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Oximes can be hygroscopic and prone to hydrolysis back to the ketone under acidic, aqueous conditions.

-

Safety: Treat as a potent bioactive intermediate. Standard PPE (gloves, lab coat, eye protection) is mandatory.[1]

-

Stability: Stable in DMSO solution for 24 hours at room temperature. Avoid prolonged exposure to light, which may catalyze E/Z isomerization.

References

-

CleanChem Laboratories. (n.d.). Tovorafenib Impurity 6 Reference Standard (CAS 1095823-58-7).[2][1][3][4][5][6][7] Retrieved February 3, 2026, from [Link]

-

KM Pharma Solution. (n.d.).[4] Material Safety Data Sheet: Tovorafenib Impurity 6. Retrieved February 3, 2026, from [Link]

-

SynZeal Research. (n.d.). Tovorafenib Deuterated Standards and Impurity Profiling. Retrieved February 3, 2026, from [Link]

Sources

- 1. 1095823-58-7|N-[5-Chloro-4-(trifluoromethyl)-2-pyridinyl]-2-[1-(hydroxyimino)ethyl]-5-thiazolecarboxamide|N-[5-Chloro-4-(trifluoromethyl)-2-pyridinyl]-2-[1-(hydroxyimino)ethyl]-5-thiazolecarboxamide|-范德生物科技公司 [bio-fount.com]

- 2. Tovorafenib D3 | CAS No. NA | | SynZeal [synzeal.com]

- 3. cleanchemlab.com [cleanchemlab.com]

- 4. kmpharma.in [kmpharma.in]

- 5. kmpharma.in [kmpharma.in]

- 6. cleanchemlab.com [cleanchemlab.com]

- 7. cleanchemlab.com [cleanchemlab.com]

Tovorafenib intermediate 1 chemical data sheet

This guide details the chemical specifications, synthesis, and application of 6-Amino-5-chloropyrimidine-4-carboxylic acid , commercially designated as Tovorafenib Intermediate 1 .[1]

Chemical Identity & Core Specifications[2]

Tovorafenib Intermediate 1 is the pyrimidine building block used to construct the core scaffold of the pan-RAF kinase inhibitor Tovorafenib (TAK-580).[1] It serves as the electrophilic coupling partner in the final convergent synthesis step, reacting with the chiral thiazole amine fragment.[1]

| Property | Data |

| Chemical Name | 6-Amino-5-chloropyrimidine-4-carboxylic acid |

| Common Name | Tovorafenib Intermediate 1 |

| CAS Registry Number | 914916-98-6 |

| Molecular Formula | C₅H₄ClN₃O₂ |

| Molecular Weight | 173.56 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 194–199 °C (Decomposes) |

| Solubility | Soluble in DMSO, dilute aqueous base; sparingly soluble in water/methanol.[1] |

| pKa | ~3.5 (Carboxylic acid), ~1.5 (Pyrimidine nitrogen) |

| SMILES | NC1=C(Cl)C(C(O)=O)=NC=N1 |

Part 1: Synthesis & Process Chemistry

Objective: Scalable preparation of 6-Amino-5-chloropyrimidine-4-carboxylic acid (4) from commodity pyrimidines.

Retrosynthetic Logic

The installation of the carboxylic acid at the C4 position of the pyrimidine ring, adjacent to a chlorine at C5 and an amine at C6, is the critical challenge.[1] A robust industrial route utilizes Palladium-catalyzed carbonylation of a trichloropyrimidine precursor, ensuring regioselectivity and scalability.[1]

Step-by-Step Protocol

Step 1: Chlorination of 4,6-Dihydroxypyrimidine

-

Reagents: 4,6-Dihydroxypyrimidine, POCl₃ (Phosphorus oxychloride), N,N-Dimethylaniline (catalyst).[1]

-

Conditions: Reflux (100–110 °C) for 4–6 hours.

-

Mechanism: Vilsmeier-Haack type activation of the tautomeric enol, followed by nucleophilic substitution by chloride.[1]

-

Product: 4,6-Dichloropyrimidine.[1]

Step 2: Electrophilic Chlorination (C5 Functionalization)

-

Reagents: 4,6-Dichloropyrimidine, NCS (N-Chlorosuccinimide) or Cl₂ gas, Acetic Acid.[1]

-

Conditions: 60–80 °C.[1]

-

Insight: The C5 position is electron-rich relative to C2/C4/C6.[1] Electrophilic aromatic substitution proceeds readily here.

-

Product: 4,5,6-Trichloropyrimidine.[1]

Step 3: Regioselective Ammonolysis

-

Reagents: 4,5,6-Trichloropyrimidine, Ammonia (NH₃) in Methanol or aqueous NH₄OH.[1]

-

Conditions: 0–20 °C (Controlled temperature is critical).

-

Selectivity: Nucleophilic aromatic substitution (SₙAr) occurs preferentially at the more electrophilic C4/C6 positions (sterically less hindered than C5).[1] Since C4 and C6 are equivalent, mono-amination yields the desired product.[1]

-

Product: 4-Amino-5,6-dichloropyrimidine.[1]

Step 4: Carbonylation (The Critical Step) [1]

-

Reagents: 4-Amino-5,6-dichloropyrimidine, CO (Carbon Monoxide) gas (5–10 bar), PdCl₂(dppf) or Pd(OAc)₂/Xantphos, Triethylamine, Methanol.[1]

-

Conditions: 80–100 °C in an autoclave.

-

Mechanism: Oxidative addition of Pd(0) into the C-Cl bond.[1] The C4-Cl bond is more reactive towards oxidative addition than the C5-Cl bond due to lower electron density at C4 (ortho to ring nitrogens).[1] CO insertion follows, then methanolysis.[1]

-

Intermediate: Methyl 6-amino-5-chloropyrimidine-4-carboxylate.[1]

Step 5: Hydrolysis

-

Reagents: LiOH or NaOH (1M), THF/Water.[1]

-

Conditions: Ambient temperature, 2 hours.

-

Workup: Acidification with HCl to pH 3–4 precipitates the free acid.

-

Final Product: 6-Amino-5-chloropyrimidine-4-carboxylic acid (Intermediate 1) .

Process Flow Diagram (Graphviz)

Caption: Industrial synthesis route for Tovorafenib Intermediate 1 via regioselective carbonylation.

Part 2: Analytical Characterization

Validation Criteria: To ensure the intermediate is suitable for the final coupling step in Tovorafenib manufacturing, the following analytical signatures must be met.

1. Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)

-

δ 13.5 ppm (br s, 1H): Carboxylic acid proton (-COOH ).[1] Often broad or invisible if exchanged.[1]

-

δ 8.35 ppm (s, 1H): Pyrimidine ring proton at C2 (-N=CH -N-).[1] This singlet is characteristic of the 4,5,6-substituted pyrimidine core.[1]

-

δ 7.80 ppm (br s, 2H): Primary amine protons (-NH ₂).[1]

2. Mass Spectrometry (LC-MS)

-

Ionization: ESI (Negative Mode preferred for carboxylic acids) or Positive Mode.[1]

-

ESI+: [M+H]⁺ = 174.0 / 176.0 (Characteristic 3:1 Chlorine isotope pattern).[1]

-

ESI-: [M-H]⁻ = 172.0.[1]

3. Impurity Profile (HPLC)

-

Critical Impurity A: 4,6-Diamino-5-chloropyrimidine (Over-amination byproduct).[1]

-

Critical Impurity B: 6-Amino-5-chloropyrimidine (Decarboxylated degradation product).[1]

-

Acceptance Limit: Purity > 98.0% (Area %).

Part 3: Downstream Application (Synthesis of Tovorafenib)

Context: Intermediate 1 is the "Left-Hand Side" (LHS) of the Tovorafenib molecule.[1] It is coupled with the "Right-Hand Side" (RHS) chiral amine to form the active drug.[1]

Coupling Reaction:

-

Reagents:

-

Solvent: DMF or EtOAc.[1]

-

Mechanism: Activation of the carboxylic acid (Intermediate 1) to an active ester, followed by nucleophilic attack by the chiral primary amine of the thiazole fragment.[1]

-

Outcome: Formation of the amide bond, yielding Tovorafenib (TAK-580) .[1]

Part 4: Safety & Handling

-

Hazard Statements:

-

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The carboxylic acid moiety can be prone to decarboxylation at elevated temperatures over prolonged periods.[1]

References

-

Sunesis Pharmaceuticals, Inc. (2009).[1] Raf Kinase Inhibitors and Methods of Use Thereof. WO Patent 2009/006389.[1] (Primary patent describing the chemical structure and synthesis of TAK-580).[1]

-

PubChem. (n.d.).[1][5] Tovorafenib (Compound).[1][5][6][7][8][9][10][11] National Library of Medicine.[1] Retrieved February 3, 2026.[1][5]

-

Tyndal Labs. (n.d.).[1] Tovorafenib Intermediate 1 Data Sheet. Retrieved February 3, 2026.[1][5] [1]

-

ChemicalBook. (2025).[1] 6-Amino-5-chloropyrimidine-4-carboxylic acid Properties. Retrieved February 3, 2026.[1][5]

-

Guide to Pharmacology. (2024).[1] Tovorafenib Ligand Page. IUPHAR/BPS.[1]

Sources

- 1. GSK 2656157 , 98.0%, In Stock | PERK Inhibitor | CAS 1337532-29-2 | Sun-shinechem [sun-shinechem.com]

- 2. (R)-2-(1-aminoethyl)-N-(5-chloro-4-(trifluoromethyl)pyridin-2-yl)thiazole-5-carboxamide - CAS:1095823-62-3 - Abovchem [abovchem.com]

- 3. 914916-98-6|6-Amino-5-chloro-4-pyrimidinecarboxylic acid|BLD Pharm [bldpharm.com]

- 4. 6-amino-5-chloropyrimidine-4-carboxylic acid 97% | CAS: 914916-98-6 | AChemBlock [achemblock.com]

- 5. SID 312317895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benthamopen.com [benthamopen.com]

- 7. selleckchem.com [selleckchem.com]

- 8. scbt.com [scbt.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. rcsb.org [rcsb.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-[5-chloro-4-(trifluoromethyl)-2-pyridinyl]-2-[1-(hydroxyimino)ethyl]-5-thiazolecarboxamide: Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of the novel compound N-[5-chloro-4-(trifluoromethyl)-2-pyridinyl]-2-[1-(hydroxyimino)ethyl]-5-thiazolecarboxamide, a molecule of interest in medicinal chemistry and drug discovery. By dissecting its structural components, this document will explore its physicochemical properties, propose a viable synthetic route, and discuss its potential mechanisms of action and therapeutic applications based on analogous structures.

Molecular Structure and Physicochemical Properties

The fundamental structure of N-[5-chloro-4-(trifluoromethyl)-2-pyridinyl]-2-[1-(hydroxyimino)ethyl]-5-thiazolecarboxamide is a composite of three key moieties: a substituted pyridine ring, a central thiazole carboxamide core, and a hydroxyiminoethyl group. Each of these components contributes to the overall chemical and biological profile of the molecule.

The IUPAC name, N-[5-chloro-4-(trifluoromethyl)-2-pyridinyl]-2-[1-(hydroxyimino)ethyl]-5-thiazolecarboxamide, precisely defines its atomic arrangement. The core of the molecule is a thiazole-5-carboxamide. Attached to the amide nitrogen is a 5-chloro-4-(trifluoromethyl)-2-pyridinyl group. The 2-position of the thiazole ring is substituted with a 1-(hydroxyimino)ethyl group.

Figure 1: 2D structure of the title compound.

Physicochemical Properties (Predicted)

| Property | Value | Source |

| Molecular Formula | C12H8ClF3N4O2S | - |

| Molecular Weight | 376.73 g/mol | - |

| XLogP3 | 3.5 | PubChem (CID: 16736274)[1] |

| Hydrogen Bond Donor Count | 2 | PubChem (CID: 16736274)[1] |

| Hydrogen Bond Acceptor Count | 6 | PubChem (CID: 16736274)[1] |

| Rotatable Bond Count | 4 | PubChem (CID: 18) |

The trifluoromethyl group is a notable feature, known for its ability to enhance metabolic stability and membrane permeability of drug candidates.[2] The chloro-substituent on the pyridine ring can influence the electronic properties of the molecule, potentially affecting its binding affinity to biological targets.[3] The thiazole core is a common scaffold in medicinal chemistry, recognized for its diverse biological activities, including antimicrobial and anticancer properties.[4][5]

Proposed Synthesis Pathway

While a specific synthesis protocol for N-[5-chloro-4-(trifluoromethyl)-2-pyridinyl]-2-[1-(hydroxyimino)ethyl]-5-thiazolecarboxamide has not been published, a plausible synthetic route can be devised based on established organic chemistry principles and literature precedents for the synthesis of similar thiazole derivatives.[6][7]

The proposed synthesis would likely involve a multi-step process, beginning with the construction of the core thiazole ring, followed by the sequential addition of the side chains.

Figure 2: Proposed synthetic workflow.

Experimental Protocol (Hypothetical)

-

Synthesis of 2-(1-(hydroxyimino)ethyl)thiazole-5-carboxylic acid (Intermediate I):

-

Step 1: Oximation. 2-Acetylthiazole is reacted with hydroxylamine hydrochloride in the presence of a base like sodium acetate to form the oxime, 2-(1-(hydroxyimino)ethyl)thiazole.

-

Step 2: Carboxylation. The thiazole ring is carboxylated at the 5-position. This could be achieved through various methods, such as lithiation followed by quenching with carbon dioxide, or through a palladium-catalyzed carbonylation of a 5-halothiazole derivative.

-

-

Synthesis of 5-chloro-4-(trifluoromethyl)pyridin-2-amine (Intermediate J):

-

This key intermediate can be synthesized from commercially available starting materials. The synthesis of trifluoromethylpyridines often involves vapor-phase chlorination/fluorination reactions.[8]

-

-

Amide Coupling:

-

The final step involves the coupling of the carboxylic acid (Intermediate I) with the amine (Intermediate J). This is typically achieved using a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in an appropriate solvent like dimethylformamide (DMF).

-

Potential Mechanism of Action and Biological Activity

The biological activity of N-[5-chloro-4-(trifluoromethyl)-2-pyridinyl]-2-[1-(hydroxyimino)ethyl]-5-thiazolecarboxamide is not yet reported. However, based on its structural motifs, we can hypothesize potential mechanisms of action.

-

Kinase Inhibition: The N-phenyl-thiazolecarboxamide scaffold is a known feature in kinase inhibitors. For instance, Dasatinib, a dual BCR/ABL and Src family tyrosine kinase inhibitor, contains a similar core structure.[9][10] The pyridine and thiazole rings can participate in hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of various kinases.

-

Antimicrobial Activity: Thiazole derivatives have demonstrated a broad spectrum of antimicrobial activities.[4] The mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The specific substitutions on the thiazole and pyridine rings would determine the spectrum of activity.

-

Enzyme Inhibition: The trifluoromethyl group can enhance the inhibitory activity of a molecule towards certain enzymes. For example, some trifluoromethylated compounds act as inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis.[2]

Sources

- 1. 2-{2-[4-({5-Chloro-6-[3-(Trifluoromethyl)phenoxy]pyridin-3-Yl}amino)-5h-Pyrrolo[3,2-D]pyrimidin-5-Yl]ethoxy}ethanol | C22H19ClF3N5O3 | CID 16736274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jelsciences.com [jelsciences.com]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiazole derivatives show drug-like properties as broad-spectrum antirhinovirus agents | BioWorld [bioworld.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-[(6-Chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide | 302964-08-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. WO2006099474A1 - 'n-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamides metabolites - Google Patents [patents.google.com]

The Multifaceted Biological Activities of C12H8ClF3N4O2S Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

The chemical scaffold represented by the molecular formula C12H8ClF3N4O2S embodies a confluence of functionalities that are highly sought after in modern drug discovery. The presence of a trifluoromethyl group is known to enhance metabolic stability and bioavailability[1]. Furthermore, the inclusion of nitrogen and sulfur-containing heterocyclic rings, such as pyrazoles and thiazoles, is a hallmark of many successful therapeutic agents, bestowing upon them a wide range of biological activities. These derivatives have emerged as promising candidates in the development of novel therapeutics, demonstrating significant potential in oncology, infectious diseases, and beyond. This technical guide provides an in-depth exploration of the biological activities of C12H8ClF3N4O2S derivatives, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation.

Anticancer Potential: Targeting the Engines of Malignancy

Derivatives bearing the C12H8ClF3N4O2S chemical formula are poised to exhibit potent anticancer properties, primarily through the inhibition of key cellular signaling pathways that are often dysregulated in cancer.

Kinase Inhibition: A Prominent Mechanism of Action

A significant body of research points towards the role of structurally related compounds as potent kinase inhibitors.[2][3][4][5] Kinases are pivotal enzymes that regulate a vast array of cellular processes, including proliferation, survival, and differentiation. Their aberrant activity is a common driver of tumorigenesis.

-

Aurora Kinase Inhibition: Aurora kinases are essential for mitotic progression, and their overexpression is linked to poor prognosis in several cancers. Inhibition of these kinases leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2]

-

PIM Kinase Inhibition: PIM kinases are constitutively active serine/threonine kinases that promote cell survival and proliferation. Their inhibition is a promising strategy for treating various hematological and solid tumors.[3]

-

PI3K/Akt/mTOR Pathway Modulation: The PI3K/Akt/mTOR pathway is a critical signaling cascade that governs cell growth and survival. Natural compounds and their derivatives are being explored as PI3K inhibitors.[4]

-

MEK/ERK Pathway Interference: The RAS/MAPK signaling cascade, which includes MEK and ERK, is frequently activated in cancer and plays a central role in cell proliferation and survival.[6]

The pleiotropic effects of these derivatives can lead to a range of anticancer responses, including the induction of apoptosis, inhibition of angiogenesis, and disruption of cell migration.[7][8]

Signaling Pathway of a Putative C12H8ClF3N4O2S Kinase Inhibitor

Caption: Putative inhibitory actions of a C12H8ClF3N4O2S derivative on key oncogenic signaling pathways.

Antimicrobial and Antifungal Efficacy: A New Frontier in Infectious Disease

The emergence of multidrug-resistant pathogens presents a critical global health challenge. Heterocyclic compounds containing pyrazole and trifluoromethyl moieties have demonstrated significant promise as novel antimicrobial and antifungal agents.[9][10][11]

Antibacterial Activity

N-(trifluoromethyl)phenyl substituted pyrazole derivatives have been shown to be effective growth inhibitors of antibiotic-resistant Gram-positive bacteria.[9] A noteworthy aspect of their activity is the ability to prevent and eradicate biofilms, which are notoriously difficult to treat with conventional antibiotics.[9]

Antifungal Activity

Pyrazole-containing compounds have also been identified as potent antifungal agents.[11] The structure-activity relationships of these derivatives indicate that specific substitutions on the heterocyclic core are crucial for their antifungal potency.[12] Studies have shown efficacy against a range of fungal pathogens, including strains of Candida and Aspergillus.[13][14]

Structure-Activity Relationship (SAR) Insights: Guiding Rational Drug Design

The biological activity of C12H8ClF3N4O2S derivatives is intrinsically linked to their three-dimensional structure. Understanding the structure-activity relationship (SAR) is paramount for optimizing potency, selectivity, and pharmacokinetic properties.[12][15][16]

Key considerations for SAR studies include:

-

Position of Substituents: The location of the chloro, trifluoromethyl, and other functional groups on the aromatic and heterocyclic rings can dramatically influence target binding and overall activity.[17]

-

Nature of the Heterocyclic Core: The choice of the core heterocyclic system (e.g., pyrazole, thiazole, or a fused system) will dictate the compound's geometry and its interactions with biological targets.

-

Electronic Effects: The electron-donating or electron-withdrawing nature of substituents can impact the molecule's reactivity and binding affinity.[17]

Systematic modification of the C12H8ClF3N4O2S scaffold and subsequent biological evaluation are essential for elucidating these relationships and guiding the design of more effective therapeutic agents.

Experimental Protocols: A Framework for Evaluation

The following section outlines standardized, step-by-step methodologies for assessing the key biological activities of C12H8ClF3N4O2S derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a C12H8ClF3N4O2S derivative against a panel of human cancer cell lines.

Methodology:

-

Cell Culture: Maintain human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, K562 - leukemia) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the C12H8ClF3N4O2S derivative in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Experimental Workflow for MTT Assay

Caption: A stepwise workflow for determining the in vitro cytotoxicity of test compounds.

Protocol 2: Antibacterial Susceptibility Testing via Broth Microdilution

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a C12H8ClF3N4O2S derivative against pathogenic bacterial strains.

Methodology:

-

Bacterial Culture: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth (e.g., Mueller-Hinton Broth) overnight at 37°C.

-

Inoculum Preparation: Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL.

-

Compound Dilution: Prepare a two-fold serial dilution of the C12H8ClF3N4O2S derivative in broth in a 96-well microtiter plate.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

(Optional) Minimum Bactericidal Concentration (MBC): To determine the MBC, subculture aliquots from the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Quantitative Data Summary

While specific data for a compound with the exact formula C12H8ClF3N4O2S is not available in the public domain, the following table summarizes the reported activities of structurally related compounds to provide a benchmark for expected potency.

| Compound Class/Derivative | Biological Activity | Target/Organism | Potency (IC50/MIC) | Reference |

| Polysubstituted Pyrazole Derivative | Anticancer | HepG2 cells | 2 µM | [18] |

| Pyrazole Benzothiazole Hybrid | Anticancer | Various cancer cell lines | 3.17 - 6.77 µM | [18] |

| N-(trifluoromethyl)phenyl Pyrazole | Antibacterial | E. coli | 25 µg/mL | [19] |

| Flavanone Derivative | Antifungal | C. albicans | 10 µg/mL | [19] |

Conclusion and Future Directions

The C12H8ClF3N4O2S scaffold represents a promising starting point for the development of novel therapeutic agents with diverse biological activities. The insights gathered from related chemical series strongly suggest potential applications in oncology and infectious diseases. Future research should focus on the synthesis and screening of a focused library of C12H8ClF3N4O2S derivatives to fully elucidate their therapeutic potential. Comprehensive SAR studies, coupled with mechanistic investigations and in vivo efficacy models, will be crucial in advancing these promising compounds from the laboratory to the clinic.

References

- RSC Publishing. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives.

- PubMed Central. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. 2022.

- MDPI. Biological Activity of Hexaazaisowurtzitane Derivatives. 2023.

- MDPI. Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer.

- Novel Arcyriaflavin-A Derivatives as PIM Kinase Inhibitors for Treating Cancer. 2023.

- MDPI. Analytics, Properties and Applications of Biologically Active Stilbene Derivatives.

- PubMed Central. Antifungal and Antibacterial Activities of Isolated Marine Compounds. 2023.

- PubMed. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. 2022.

- Antimicrobial activities of Conyzolide and Conyzoflavone from Conyza canadensis.

- PubMed Central. Novel Nitric Oxide Donors of Phenylsulfonylfuroxan and 3-Benzyl Coumarin Derivatives as Potent Antitumor Agents.

- PubMed. Anticancer Activity of Artemisinin and its Derivatives.

- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity.

- Natural Compounds and Their Small Molecule Derivatives as PI3-Kinase Inhibitors against Cancer. 2025.

- ResearchGate. (PDF) Antibacterial, antifungal properties and chemical composition of freshwater macroalgae, Cladophora glomerata. 2020.

- MDPI. Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents.

- MDPI. Synthesis, Structure-Activity Relationships (SAR) and in Silico Studies of Coumarin Derivatives with Antifungal Activity.

- MDPI. Fungal Biotransformation of Chloroflavanones and Antimicrobial Activity of Parent Compounds and Derived Products.

- ResearchGate. Structure activity relationship of the synthesized compounds.

- PubMed. Anticancer activities of artemisinin and its bioactive derivatives. 2009.

- SciSpace. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. 2020.

- National Institutes of Health. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. 2023.

- Frontiers. Natural Compounds With Antimicrobial and Antiviral Effect and Nanocarriers Used for Their Transportation.

- PubMed. Synthesis and structure-activity relationship study of lamellarin derivatives. 2002.

- ResearchGate. (PDF) Classification structure-activity relationship (CSAR) studies for prediction of genotoxicity of thiophene derivatives. 2025.

- PubMed Central. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.

Sources

- 1. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benthamscience.com [benthamscience.com]

- 4. ijper.org [ijper.org]

- 5. scispace.com [scispace.com]

- 6. Novel Nitric Oxide Donors of Phenylsulfonylfuroxan and 3-Benzyl Coumarin Derivatives as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anticancer Activity of Artemisinin and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anticancer activities of artemisinin and its bioactive derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents [mdpi.com]

- 11. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, Structure-Activity Relationships (SAR) and in Silico Studies of Coumarin Derivatives with Antifungal Activity [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Frontiers | Natural Compounds With Antimicrobial and Antiviral Effect and Nanocarriers Used for Their Transportation [frontiersin.org]

- 15. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and structure-activity relationship study of lamellarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Antimicrobial activities of Conyzolide and Conyzoflavone from Conyza canadensis - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Safety Data Sheet (SDS) & Profiling of Tovorafenib Impurity 6

The following technical guide is structured as a comprehensive Safety Data Sheet (SDS) and analytical profiling whitepaper for Tovorafenib Impurity 6 , designed for researchers and drug development professionals.

CAS Registry No: 1095823-58-7 Chemical Designation: N-(5-chloro-4-(trifluoromethyl)pyridin-2-yl)-2-(1-(hydroxyimino)ethyl)thiazole-5-carboxamide[1]

Executive Summary & Scientific Context

Tovorafenib (DAY101/TAK-580) is a Type II pan-RAF kinase inhibitor currently approved for pediatric low-grade glioma (pLGG).[1][2] In the synthesis and quality control of this API, Impurity 6 (CAS 1095823-58-7) represents a critical synthetic intermediate .[1][3]

Structurally, Impurity 6 is the oxime precursor to the chiral ethylamine moiety of Tovorafenib.[1][3] Its presence in the final drug substance indicates incomplete reduction or residual carryover from the upstream synthesis steps.[3] Control of this impurity is vital not only for purity standards (ICH Q3A) but also due to the reactive nature of oxime functionalities, which require rigorous genotoxicity assessment under ICH M7 guidelines.[1][3]

This guide provides a validated SDS structure, analytical characterization protocols, and a mechanistic view of its origin.[1][3]

Chemical Identification & Properties

The following data establishes the unique identity of Impurity 6, distinguishing it from the final API and other process impurities.

| Property | Specification |

| Common Name | Tovorafenib Impurity 6 |

| Chemical Name | N-(5-chloro-4-(trifluoromethyl)pyridin-2-yl)-2-(1-(hydroxyimino)ethyl)thiazole-5-carboxamide |

| CAS Number | 1095823-58-7 |

| Molecular Formula | C₁₂H₈ClF₃N₄O₂S |

| Molecular Weight | 364.73 g/mol |

| Structural Class | Thiazole-carboxamide / Pyridine derivative / Oxime |

| Appearance | White to off-white solid |

| Solubility | DMSO, Methanol (Sparingly soluble in water) |

| SMILES | CC(=NO)c1sc(cn1)C(=O)Nc2cc(c(Cl)cn2)C(F)(F)F |

Hazard Identification (GHS Classification)

Note: While vendor SDSs often list "No Data Available" for research intermediates, a Senior Application Scientist must apply Structure-Activity Relationship (SAR) analysis to establish precautionary protocols.

GHS Classification (Predicted)

Based on the presence of the chloropyridine and trifluoromethyl moieties, combined with the oxime functional group, the following classifications are recommended for risk management:

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1][3]

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1]

-

Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[1]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).[1][3]

-

Genotoxicity: Flag for Assessment. Oximes can undergo metabolic activation.[1][3] Treat as a potential mutagen until Ames test data proves otherwise (ICH M7 Class 3 or 4).[1]

Label Elements[1][3][7]

-

Signal Word: WARNING

-

Hazard Statements:

Origin & Synthesis Pathway (Mechanistic Insight)

Understanding the origin of Impurity 6 is essential for process control.[1][3] It is generated during the construction of the thiazole core, specifically before the introduction of the pyrimidine headgroup.[1][3]

Pathway Description:

-

Precursor: The process likely begins with a ketone-substituted thiazole coupled to the chloropyridine.[1]

-

Oxime Formation (Impurity 6): The ketone is reacted with hydroxylamine to form the oxime (Impurity 6).[1]

-

Reduction: The oxime is reduced (often enantioselectively) to the chiral amine.[1][3]

-

Coupling: The resulting amine is coupled with the chloropyrimidine carboxylic acid to form Tovorafenib.[1][2][3]

Impurity Risk: If the reduction step (Step 3) is incomplete, Impurity 6 carries forward.[1][3]

Figure 1: Synthetic pathway of Tovorafenib highlighting Impurity 6 as the oxime intermediate and its potential for carryover.[1][3]

Handling, Storage, and First Aid Protocols

Self-Validating Protocol: These measures assume the compound is a potent kinase inhibitor intermediate.[1][3]

Storage Conditions

-

Temperature: -20°C (Long-term) or 2-8°C (Short-term < 1 week).[1]

-

Atmosphere: Store under inert gas (Nitrogen/Argon).[1] Oximes can be sensitive to hydrolysis under acidic moisture conditions.[1][3]

-

Container: Amber glass vials (light sensitive).

Personal Protective Equipment (PPE)[1][3]

-

Respiratory: NIOSH-approved N95 or P100 respirator if handling powder outside a fume hood.[1]

-

Hand Protection: Nitrile gloves (Double gloving recommended; >0.11mm thickness).[1]

First Aid Measures

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[1][3] Rationale: Fluorinated pyridines can cause respiratory distress.[1][3]

-

Skin Contact: Wash with soap and water for 15 minutes.[1][3] Remove contaminated clothing.[1][3]

-

Eye Contact: Rinse cautiously with water for 15 minutes.[1][3] Remove contact lenses if present.[1][3]

Analytical Profiling (Methodology)

To detect and quantify Impurity 6 in Tovorafenib samples, the following HPLC method parameters are recommended based on the polarity difference between the oxime (Impurity 6) and the amine/amide (Tovorafenib).

HPLC Method Parameters

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Waters XBridge, 150 x 4.6 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm (Pyridine/Thiazole absorption) |

| Retention Logic | Impurity 6 (Oxime) is generally less polar than the reduced amine intermediate but more polar than the final Tovorafenib molecule due to the lack of the lipophilic pyrimidine tail.[1][3] |

Mass Spectrometry (LC-MS)

-

Ionization: ESI Positive Mode.

-

Fragmentation Pattern: Look for loss of the oxime hydroxyl group (-17 Da) or cleavage of the amide bond releasing the chloropyridyl-amine fragment.[1]

Regulatory & Toxicology Assessment (ICH Guidelines)

Genotoxicity (ICH M7)

Impurity 6 contains an oxime structure.[1][3] While not explicitly a high-potency mutagen like nitro-groups, oximes can undergo metabolic activation.[1][3]

-

Requirement: If levels exceed the qualification threshold (typically 0.15% or 1.0 mg/day intake), an Ames Test (OECD 471) is mandatory.[1][3]

-

Control Strategy: Purge factors must be demonstrated during the reduction step to ensure Impurity 6 is NMT (Not More Than) the TTC (Threshold of Toxicological Concern) in the final API.

Impurity Limits (ICH Q3A)[1][3]

-

Reporting Threshold: 0.05%

-

Identification Threshold: 0.10% (requires structural characterization, provided here).

-

Qualification Threshold: 0.15% (requires safety data).[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 25161177, Tovorafenib.[1][3] Retrieved from [Link][1][3]

-

U.S. Food and Drug Administration (2024). FDA approves tovorafenib for patients with relapsed or refractory BRAF-altered pediatric low-grade glioma.[1][4] Retrieved from [Link][1][2][3]

-

CleanChem Laboratories (n.d.). Tovorafenib Impurity 6 Reference Standard (CAS 1095823-58-7).[1] Retrieved from [Link][1][3]

-

International Conference on Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals.[1] Retrieved from [Link]

-

KM Pharma Solution (n.d.). Material Safety Data Sheet: Tovorafenib Impurity 6.[1][3] Retrieved from [Link][1][3]

Sources

Technical Guide: Physicochemical Profiling & Characterization of CAS 1095823-58-7

The following technical guide details the physical properties, structural characterization, and analytical relevance of CAS 1095823-58-7 , a critical intermediate in the synthesis of the RAF kinase inhibitor Tovorafenib .[1]

Subject: Tovorafenib Intermediate (Oxime Precursor) CAS Registry Number: 1095823-58-7 Chemical Name: N-[5-chloro-4-(trifluoromethyl)pyridin-2-yl]-2-[1-(hydroxyimino)ethyl]-1,3-thiazole-5-carboxamide

Executive Summary

CAS 1095823-58-7 is a specialized pharmaceutical intermediate functioning as the oxime precursor in the synthetic pathway of Tovorafenib (TAK-580) , a type II BRAF kinase inhibitor used in treating pediatric low-grade gliomas.

From a process chemistry perspective, this molecule represents a Critical Quality Attribute (CQA) checkpoint.[1] Its formation marks the successful installation of the oxime functionality, which serves as the handle for the subsequent stereoselective reduction to the chiral amine pharmacophore.[1] Control of this intermediate's purity is essential to prevent "carry-over" impurities that could compromise the enantiomeric excess (ee) of the final drug substance.

Chemical Identity & Structural Analysis[2]

Nomenclature & Identifiers

| Property | Detail |

| CAS Number | 1095823-58-7 |

| IUPAC Name | N-[5-chloro-4-(trifluoromethyl)pyridin-2-yl]-2-[1-(hydroxyimino)ethyl]-1,3-thiazole-5-carboxamide |

| Common Ref. | Tovorafenib Impurity 6; Tovorafenib Oxime Intermediate |

| Molecular Formula | C₁₂H₈ClF₃N₄O₂S |

| Molecular Weight | 364.73 g/mol |

| SMILES | CC(=NO)c1sc(cn1)C(=O)Nc2cc(c(Cl)cn2)C(F)(F)F |

Structural Features

The molecule comprises three distinct domains critical for its physicochemical behavior:

-

Thiazole Core : A central 5-membered aromatic ring providing structural rigidity.

-

Pyridine Moiety : Substituted with electron-withdrawing groups (-Cl, -CF₃), significantly reducing the basicity of the pyridine nitrogen and increasing lipophilicity.[1]

-

Oxime Functionality : The =N-OH group introduces hydrogen bond donor/acceptor capability, influencing crystal packing and solubility.[1]

Physicochemical Profiling

Solid-State Properties

-

Appearance : White to off-white crystalline solid.[2]

-

Melting Point : High-melting solid (Predicted range: 220–250°C, decomposition likely near melt).[1] Note: Oximes typically exhibit higher melting points than their ketone precursors due to intermolecular hydrogen bonding.

-

Crystallinity : High propensity for polymorphism.[1] The oxime hydroxyl group can form dimers or polymeric H-bond networks in the crystal lattice.

Solution Properties

-

Solubility Profile :

-

Lipophilicity (LogP) : ~2.8 (Predicted). The trifluoromethyl and chloro groups drive high lipophilicity, while the amide and oxime provide polar balance.[1]

-

Acidity (pKa) :

-

Oxime OH: ~10.5 (Weakly acidic).

-

Amide NH: ~11.0 (Very weakly acidic due to electron-deficient pyridine ring).

-

Pyridine N: Non-basic (pKa < 1.0) due to strong electron withdrawal by -CF₃ and -Cl.

-

Synthetic Context & Formation

Understanding the origin of CAS 1095823-58-7 is vital for impurity tracking. It is generated via the condensation of hydroxylamine with the corresponding ketone.

Figure 1: Synthetic pathway illustrating the role of CAS 1095823-58-7 as the pivotal oxime intermediate converting the ketone to the chiral amine.[3]

Analytical Characterization Protocols

High-Performance Liquid Chromatography (HPLC)

Objective : Quantify CAS 1095823-58-7 levels in Tovorafenib process streams.

-

Column : C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm).[1]

-

Mobile Phase A : 0.1% Phosphoric Acid in Water.

-

Mobile Phase B : Acetonitrile.[1]

-

Gradient :

-

0-2 min: 10% B

-

2-15 min: 10% → 90% B (Linear Ramp)

-

15-20 min: 90% B

-

-

Flow Rate : 1.0 mL/min.[1]

-

Detection : UV at 254 nm (Pyridine/Thiazole absorption max).

-

Retention Time Logic : The Oxime (CAS 1095823-58-7) will elute after the more polar amine product but before the highly lipophilic ketone precursor (due to the H-bonding capability of the OH group).

Nuclear Magnetic Resonance (NMR)

Objective : Structural confirmation of the oxime geometry (E/Z isomerism).

-

Solvent : DMSO-d₆.

-

Key Signals :

-

Interpretation : The presence of a single set of peaks indicates a single geometric isomer (typically the E-isomer is thermodynamically favored). Splitting of the methyl signal suggests an E/Z mixture.[1]

Mass Spectrometry (LC-MS)

-

Ionization : Electrospray Ionization (ESI), Positive Mode.[1]

-

Parent Ion : [M+H]⁺ = 365.7 m/z.

-

Fragmentation Pattern :

-

Loss of -OH (M-17).

-

Cleavage of the amide bond yielding the thiazole fragment and the aminopyridine fragment.

-

Handling & Stability

-

Storage : Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Oximes can undergo Beckmann rearrangement or hydrolysis under acidic/thermal stress.[1]

-

Light Sensitivity : Protect from light.[1] Halogenated heterocycles can be photosensitive.[1]

-

Safety : Treat as a potent toxicant. The trifluoromethyl-pyridine moiety is associated with high biological activity. Use full PPE (gloves, respirator) in a fume hood.[1]

References

-

PubChem Compound Summary . Tovorafenib.[1][2][4][5][6][7][8] National Center for Biotechnology Information.[1] Available at: [Link]

-

Day One Biopharmaceuticals . Tovorafenib (Ojemda) Prescribing Information. US Food and Drug Administration.[1] Available at: [Link]

-

World Intellectual Property Organization (WIPO) . Patent WO2009006389: Compounds useful as Raf Kinase Inhibitors.[1] (Original synthesis describing the oxime intermediate pathway). Available at: [Link]

-

SynZeal Research . Tovorafenib Impurities and Standards. Available at: [Link]

Sources

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. farmaciajournal.com [farmaciajournal.com]

- 4. clearsynth.com [clearsynth.com]

- 5. Tovorafenib Impurities | SynZeal [synzeal.com]

- 6. Tovorafenib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. pharsight.greyb.com [pharsight.greyb.com]

- 8. cleanchemlab.com [cleanchemlab.com]

role of C12H8ClF3N4O2S in Tovorafenib synthesis

The Role of in Tovorafenib Synthesis

Technical Guide for Process Chemists & Drug Developers [1]

Executive Summary: The Synthetic Pivot Point

In the GMP manufacturing of Tovorafenib, the molecule

-

Chemical Name: N-[5-chloro-4-(trifluoromethyl)pyridin-2-yl]-2-[1-(hydroxyimino)ethyl]-1,3-thiazole-5-carboxamide[1]

-

Role: Precursor to the chiral ethylamine linker.[1]

-

Criticality: It bridges the initial amide coupling and the stereoselective reduction required to generate the active (R)-enantiomer of the drug.[1]

Chemical Characterization & Identity

Before proceeding to the synthesis, rigorous characterization of this intermediate is required to ensure downstream purity.[1]

| Attribute | Specification |

| Formula | |

| Molecular Weight | 364.73 g/mol |

| Structure Type | Heteroaryl Amide Oxime |

| Key Functional Groups | [1][2][3][4][5][6] • Trifluoromethyl-Chloropyridine : Lipophilic kinase binding motif.[1]• Thiazole Carboxamide : Core scaffold linker.[1]• Oxime ( |

| Physical State | White to off-white solid |

| Solubility Profile | Low solubility in water; soluble in DMSO, DMF, and warm MeOH.[1] |

Synthetic Pathway: The Convergent Route

The synthesis of Tovorafenib is a convergent process involving three main fragments. The Oxime Intermediate is the product of the first major coupling event and the subsequent functional group interconversion.

Mechanistic Workflow

-

Amide Coupling: The 2-acetylthiazole carboxylic acid is coupled with the chloropyridin-2-amine.[1]

-

Condensation (Oxime Formation): The acetyl ketone reacts with hydroxylamine to form the target Oxime (

).[1] -

Reduction: The oxime is reduced to the primary amine.[1]

-

Final Coupling: The resulting amine is coupled with the pyrimidine moiety to yield Tovorafenib.[1]

Pathway Visualization

The following diagram illustrates the position of the Oxime Intermediate within the total synthesis.

Caption: Convergent synthesis of Tovorafenib highlighting the central role of the Oxime Intermediate (

Detailed Experimental Protocols

The following protocols describe the generation and consumption of the Oxime Intermediate, based on standard process chemistry methodologies for this class of kinase inhibitors.

Step 1: Synthesis of the Oxime Intermediate ( )

Objective: Convert the ketone functionality of the acetyl-amide precursor into the oxime.[1]

-

Reagents:

-

Protocol:

-

Dissolution: Charge the reaction vessel with the Acetyl-Amide precursor (1.0 eq) and Ethanol (10 vol).

-

Addition: Add Hydroxylamine hydrochloride (1.5 eq) and Sodium Acetate (2.0 eq) at room temperature.

-

Reaction: Heat the mixture to reflux (

) for 4–6 hours. Monitor by HPLC for the disappearance of the ketone peak. -

Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

-

Isolation: Add water to the residue to precipitate the product.[1] Filter the white solid.

-

Purification: Wash the cake with water and cold ethanol. Dry in a vacuum oven at

. -

Yield: Expected yield 85–95%.

-

Step 2: Reduction to the Amine Linker

Objective: Reduce the oxime to the primary amine (

Process Chemistry & Impurity Control

In a regulatory context, the Oxime Intermediate is a critical control point.[1]

Impurity Profile

Controlling the synthesis of

| Impurity ID | Structure Description | Origin | Control Strategy |

| Impurity 7 | Acetyl-Amide (Ketone) | Unreacted starting material from Step 1.[1] | Ensure >99% conversion during oximation; purge via solubility difference in EtOH. |

| Impurity 1 | Amine Intermediate | Over-reduction or degradation.[1] | Isolate Oxime as a solid before reduction step.[1] |

| Hydrolysis Byproducts | Free Pyridin-2-amine | Amide bond hydrolysis.[1] | Maintain pH 4–6 during oximation; avoid strong mineral acids.[1] |

Stability

The oxime group is generally stable but can undergo hydrolysis back to the ketone under strongly acidic conditions or rearrangement (Beckmann rearrangement) at high temperatures.[1] Storage should be in cool, dry conditions away from strong acids.[1]

References

-

Sun, D., et al. (2024).[1] Tovorafenib (Ojemda): A Type II RAF Kinase Inhibitor for Pediatric Low-Grade Glioma.[1] FDA New Drug Approvals. Link

-

Sunesis Pharmaceuticals. (2009).[1] Raf Kinase Inhibitors and Methods of Use Thereof. US Patent 2009/0036419 A1. (Describes the core scaffold and synthesis of Example 10Da/TAK-580). Link

-

SynZeal Research. (2024).[1] Tovorafenib Impurity Standards and Characterization. (Identification of Impurity 6/Oxime Intermediate). Link

-

PubChem. (2024).[1] Tovorafenib Compound Summary. National Library of Medicine.[1] Link

Sources

- 1. cleanchemlab.com [cleanchemlab.com]

- 2. cleanchemlab.com [cleanchemlab.com]

- 3. Tovorafenib D3 | CAS No. NA | | SynZeal [synzeal.com]

- 4. cleanchemlab.com [cleanchemlab.com]

- 5. US20030236437A1 - Process to prepare sulfonamides - Google Patents [patents.google.com]

- 6. Anti-tumor activity of the pan-RAF inhibitor TAK-580 in combination with KPT-330 (selinexor) in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis Protocol for a Key Tovorafenib Intermediate: 4-amino-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-methylthiazole-5-carboxamide (C12H8ClF3N4O2S)

Introduction

Tovorafenib is a potent and selective inhibitor of the RAF kinase pathway, a critical signaling cascade implicated in various cancers.[1] The synthesis of this complex molecule relies on the efficient construction of key heterocyclic intermediates. This application note provides a detailed, research-grade protocol for the synthesis of a crucial intermediate, 4-amino-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-methylthiazole-5-carboxamide, with the molecular formula C12H8ClF3N4O2S. This intermediate combines the essential trifluoromethylpyridine and aminothiazole carboxamide moieties, representing a significant milestone in the total synthesis of Tovorafenib.

The protocol herein is designed for researchers, medicinal chemists, and drug development professionals. It emphasizes not only the procedural steps but also the underlying chemical principles and rationale for the selection of reagents and conditions, ensuring both reproducibility and a deeper understanding of the synthetic strategy.

Synthetic Strategy: A Convergent Approach

A convergent synthetic strategy is employed for the preparation of the target intermediate. This approach involves the separate synthesis of two key building blocks: the trifluoromethylpyridine core and the aminothiazole carboxamide fragment. These fragments are then coupled in the final step, a strategy that often leads to higher overall yields and simplifies purification processes.

The proposed synthetic pathway is outlined below:

Figure 1: Convergent synthetic workflow for the Tovorafenib intermediate.

Part 1: Synthesis of the Thiazole Fragment (2-Amino-N-methylthiazole-5-carboxamide)

The synthesis of the aminothiazole carboxamide fragment proceeds in two steps from a commercially available starting material.

Step 1.1: Hydrolysis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

The first step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard transformation, typically achieved under basic conditions.

Protocol:

-

To a solution of ethyl 2-amino-4-methylthiazole-5-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (2:1 v/v), add lithium hydroxide (LiOH) (2.0 eq).

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, acidify the reaction mixture to pH 3-4 with 1N hydrochloric acid (HCl).

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield 2-amino-4-methylthiazole-5-carboxylic acid as a solid.

Causality: The use of a mixed solvent system of THF and water ensures the solubility of both the starting material and the hydroxide salt. Acidification is crucial to protonate the carboxylate salt, rendering it soluble in the organic extraction solvent.

Step 1.2: Amidation of 2-Amino-4-methylthiazole-5-carboxylic acid

The carboxylic acid is then converted to the desired N-methylamide. This is achieved using a standard peptide coupling reagent to activate the carboxylic acid for nucleophilic attack by methylamine.

Protocol:

-

Dissolve 2-amino-4-methylthiazole-5-carboxylic acid (1.0 eq) in N,N-dimethylformamide (DMF).

-

Add N,N'-diisopropylethylamine (DIPEA) (3.0 eq) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) (1.2 eq) and stir for 15 minutes.

-

Add a solution of methylamine in THF (2.0 M, 1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol) to afford 2-amino-N-methylthiazole-5-carboxamide.

Causality: BOP is an efficient coupling reagent that minimizes side reactions and racemization (though not a concern here). DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate byproduct. The workup with water is necessary to remove the water-soluble byproducts.

Part 2: Palladium-Catalyzed Cross-Coupling

The final and key step in this synthesis is the formation of the C-N bond between the pyridine and thiazole rings. A Buchwald-Hartwig amination is the method of choice for this transformation, known for its high efficiency and functional group tolerance.[2][3]

Figure 2: Key components of the Buchwald-Hartwig cross-coupling reaction.

Step 2.1: Buchwald-Hartwig Amination

Protocol:

-

To an oven-dried Schlenk tube, add 2-bromo-3-chloro-5-(trifluoromethyl)pyridine (1.0 eq), 2-amino-N-methylthiazole-5-carboxamide (1.2 eq), cesium carbonate (Cs2CO3) (2.0 eq), and Xantphos (0.1 eq).

-

Evacuate and backfill the tube with argon three times.

-

Add tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.05 eq).

-

Add anhydrous 1,4-dioxane via syringe.

-

Seal the Schlenk tube and heat the reaction mixture to 100-110 °C for 18-24 hours.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to yield the target intermediate, 4-amino-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-methylthiazole-5-carboxamide.

Causality: The palladium catalyst, in conjunction with a bulky electron-rich phosphine ligand like Xantphos, is essential for the catalytic cycle of oxidative addition, amine coordination, and reductive elimination that forms the C-N bond.[4] Cesium carbonate is a strong base required for the deprotonation of the amine. The reaction is performed under an inert atmosphere to prevent the degradation of the catalyst.

Characterization and Data

| Step | Product | Expected Yield (%) | Purity (by HPLC) | Analytical Data |

| 1.1 | 2-Amino-4-methylthiazole-5-carboxylic acid | 85-95 | >95% | ¹H NMR, ¹³C NMR, MS |

| 1.2 | 2-Amino-N-methylthiazole-5-carboxamide | 70-80 | >98% | ¹H NMR, ¹³C NMR, MS |

| 2.1 | Target Intermediate | 60-70 | >99% | ¹H NMR, ¹³C NMR, ¹⁹F NMR, HRMS |

Safety Precautions

-

Halogenated Pyridines: These compounds can be toxic and should be handled in a well-ventilated fume hood.

-

Palladium Catalysts: Palladium compounds can be sensitizers. Avoid inhalation and skin contact.

-

Reactions under Inert Atmosphere: Proper techniques for handling air-sensitive reagents and reactions should be followed.

-

Solvents: Handle all organic solvents in a fume hood and away from ignition sources.

Conclusion

This application note provides a robust and detailed protocol for the synthesis of a key Tovorafenib intermediate. The convergent approach, utilizing a reliable Buchwald-Hartwig cross-coupling reaction, offers an efficient route to this complex molecule. The provided rationale for each step aims to empower researchers to troubleshoot and adapt the protocol as needed for their specific applications.

References

-

Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. PubMed. [Link]

- Synthesis of novel 2-amino thiazole deriv

-

Tovorafenib. Massive Bio. [Link]

-

2-Bromo-3-chloro-5-(trifluoromethyl)pyridine. Pipzine Chemicals. [Link]

- Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.

- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

-

The discovery (A) and synthesis (B) of tovorafenib. ResearchGate. [Link]

-

A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

Sources

HPLC method development for CAS 1095823-58-7 detection

Application Note: A Systematic Approach to HPLC Method Development and Validation for Novel Chemical Entities - A Case Study Framework for CAS 1095823-58-7

Abstract

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, essential for determining the purity, potency, and stability of active pharmaceutical ingredients (APIs).[1][2] The development of a robust and reliable HPLC method for a new chemical entity (NCE) is a critical step in the drug development pipeline.[3] This document presents a comprehensive, systematic framework for the development and validation of a reversed-phase HPLC method. While structured around the placeholder CAS 1095823-58-7, for which no public data is available, the principles, protocols, and workflows detailed herein are universally applicable to novel small molecule drug candidates. The guide follows a four-phase approach: (1) Initial Analyte Characterization, (2) Method Screening, (3) Method Optimization, and (4) Validation in accordance with ICH Q2(R1) guidelines.[4][5][6]

Introduction

The journey of a new chemical entity (NCE) from discovery to a marketable pharmaceutical product involves rigorous analytical testing at every stage.[2] HPLC is the most widely used analytical technique in the pharmaceutical industry for this purpose.[1] Developing a "fit-for-purpose" HPLC method requires a deep understanding of chromatographic principles and a systematic approach to optimizing various parameters to achieve accurate and reliable results.[7]

This application note addresses the common challenge faced by researchers when presented with an NCE, such as the compound designated CAS 1095823-58-7, where initial information is limited. It provides a detailed roadmap, explaining the causality behind experimental choices, from initial solubility tests to full method validation, ensuring the final method is robust, reproducible, and compliant with regulatory expectations.[3][8]

Phase 1: Initial Analyte Characterization

Before any chromatographic separation can be attempted, fundamental physicochemical properties of the analyte must be determined. These initial experiments are foundational to all subsequent development choices.

Protocol: Solubility Assessment

Objective: To determine suitable solvents for stock solution preparation and to understand the analyte's polarity, which informs the initial choice of mobile phase and stationary phase.

Methodology:

-

Weigh approximately 1 mg of the analyte (e.g., CAS 1095823-58-7) into several 1.5 mL vials.

-

To each vial, add 1 mL of a different solvent. A recommended starting set includes:

-

Water (High Polarity)

-

Methanol (MeOH) (Medium Polarity)

-

Acetonitrile (ACN) (Medium Polarity)

-

Dimethyl Sulfoxide (DMSO) (High Polarity, Aprotic)

-

Tetrahydrofuran (THF)

-

50:50 (v/v) Acetonitrile:Water

-

-

Vortex each vial for 30 seconds.

-

Visually inspect for dissolution. If not fully dissolved, sonicate for 5 minutes and re-inspect.

-

Document the solubility as "Freely Soluble," "Sparingly Soluble," or "Insoluble" for each solvent.

Causality: The choice of diluent is critical. The analyte must be fully soluble in the sample solvent to ensure accurate and reproducible injections. Furthermore, the sample solvent should be compatible with the mobile phase to prevent analyte precipitation on the column, which can cause pressure issues and poor peak shape. Ideally, the sample diluent should be the same as, or weaker than, the initial mobile phase composition.

Protocol: UV-Vis Spectral Analysis

Objective: To determine the wavelength of maximum absorbance (λmax). This is crucial for setting the detector to achieve the highest sensitivity for the analyte.

Methodology:

-

Prepare a dilute solution (e.g., 10 µg/mL) of the analyte in a solvent in which it is freely soluble (determined in Sec 2.1).

-

Use a UV-Vis spectrophotometer to scan the solution across a range of wavelengths (typically 200-400 nm) against a solvent blank.

-

Identify the wavelength(s) at which absorbance is highest. This is the λmax.

-

If multiple λmax values are observed, or if the goal is to detect impurities with different spectral properties, a Photodiode Array (PDA) detector is highly recommended for the HPLC analysis.

Causality: Selecting the λmax ensures the highest signal-to-noise ratio, which is essential for achieving low limits of detection (LOD) and quantification (LOQ). For purity methods, a PDA detector provides spectral data across the entire peak, which can be used to assess peak purity and identify co-eluting impurities.

Phase 2: Initial Method Screening

The goal of this phase is not to achieve a perfect separation, but to establish a starting point. A generic gradient method is an excellent tool for initial analysis.[9]

Rationale for Screening Conditions

-

Chromatography Mode: Reversed-Phase (RP) HPLC is the most common mode, suitable for a wide range of small molecules of moderate to low polarity.[9] It will be our starting point.

-

Stationary Phase: A C18 column is the workhorse of reversed-phase chromatography and is a logical first choice for separating peptides or small molecules.[10] A standard dimension like 4.6 x 150 mm with 3 or 5 µm particles is a good starting point.[9][10]

-

Mobile Phase: A simple mobile phase of water and acetonitrile (ACN) is chosen. ACN is often preferred over methanol as it typically provides lower backpressure and better UV transparency. A low concentration of an acid like formic acid (0.1%) is added to both mobile phase components to control the ionization of the analyte and silanols on the column surface, which generally leads to sharper peaks for acidic and basic compounds.[11]

-

Gradient: A fast, broad gradient (e.g., 5% to 95% ACN over 15-20 minutes) is employed to ensure the analyte elutes, regardless of its polarity, and to provide a snapshot of any potential impurities present in the sample.

Protocol: Generic Gradient Screening

Objective: To determine the approximate retention time of the analyte and identify the presence of any major impurities.

Instrumentation and Conditions:

| Parameter | Setting |

|---|---|

| HPLC System | Standard Analytical HPLC/UHPLC with PDA Detector |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Injection Vol. | 5 µL |

| Detector | PDA, 200-400 nm, monitoring at λmax |

| Gradient | 5% B to 95% B in 15 min; Hold at 95% B for 3 min; Return to 5% B in 1 min; Equilibrate for 5 min |

Workflow Diagram:

Caption: Overall HPLC Method Development Workflow.

Phase 3: Method Optimization

Based on the screening run, the method is now systematically optimized to achieve the desired resolution, peak shape, and run time. Selectivity is the most powerful parameter for improving resolution.[12]

Optimization Strategy

The optimization process is a decision tree based on the results of the screening run.

Caption: Decision tree for HPLC method optimization.

Protocol: Mobile Phase pH and Buffer Selection

Objective: To improve peak shape and manipulate selectivity, especially for ionizable compounds. The ionization state of an analyte is determined by the mobile phase pH, which in turn affects its retention in reversed-phase chromatography.[13]

Methodology:

-

Assess Analyte pKa: If possible, determine the pKa of the analyte (either experimentally or via in silico prediction).

-

Select Buffers: Choose buffers with a pKa within +/- 1 pH unit of the desired mobile phase pH. A concentration of 10-50 mM is generally sufficient.[14]

-

Acidic pH (~2.5-3.5): Phosphate, Formate.

-

Neutral pH (~6.5-7.5): Phosphate.

-

Basic pH (~9.5-10.5): Ammonium Carbonate, Borate.

-

-

Run Experiments: Re-run the gradient experiment using mobile phases buffered at different pH values.

-

Evaluate: Compare chromatograms for changes in peak shape, retention time, and resolution between the analyte and any impurities.

Causality: For a basic analyte, working at a low pH (e.g., 2.5) ensures it is fully protonated and behaves consistently, often resulting in sharp peaks. For an acidic analyte, a low pH suppresses ionization, increasing retention. Conversely, a high pH may be used. The goal is to work at a pH at least 2 units away from the analyte's pKa to ensure a single, stable ionic form, which is crucial for method robustness.[11]

Protocol: Organic Modifier and Stationary Phase Selection

Objective: To alter selectivity when pH adjustments are insufficient to resolve the main peak from impurities.

Methodology:

-

Change Organic Modifier: Replace acetonitrile (ACN) with methanol (MeOH) in the mobile phase and re-run the optimized gradient.

-

Change Stationary Phase: If resolution is still inadequate, screen alternative column chemistries. Good alternatives to a standard C18 include:

-

Phenyl-Hexyl: Offers alternative selectivity through pi-pi interactions, useful for aromatic compounds.

-

Embedded Polar Group (EPG): Provides different selectivity and is compatible with 100% aqueous mobile phases.[15]

-

C8: Less retentive than C18, which can be useful for highly hydrophobic compounds.[15]

-

-

Evaluate: Compare the chromatograms from each condition, looking for the best separation between the main peak and all impurities.

Causality: ACN and MeOH interact differently with both the analyte and the stationary phase, leading to changes in elution order and resolution. Similarly, different stationary phases offer unique interaction mechanisms (e.g., hydrophobic, pi-pi, shape selectivity) that can be exploited to achieve the desired separation.[12][16]

Phase 4: Method Validation (ICH Q2(R1))

Once an optimized method is established, it must be validated to demonstrate its suitability for the intended purpose.[17] The validation will be performed according to the International Council for Harmonisation (ICH) Q2(R1) guideline.[4][6] The following are key parameters for a quantitative impurity method and an assay.

Validation Parameters and Protocols

| Parameter | Purpose | Protocol Summary |

| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradation products). | Analyze blank, placebo (if applicable), analyte standard, and a sample spiked with known impurities. Perform forced degradation studies (acid, base, peroxide, heat, light) and demonstrate peak purity of the analyte peak using a PDA detector. |

| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response over a defined range. | Prepare at least five concentrations of a reference standard across the specified range (e.g., 80-120% for assay; LOQ to 120% of specification for impurities). Plot peak area vs. concentration and determine the correlation coefficient (r²), y-intercept, and slope. |

| Range | The interval between the upper and lower concentrations of analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Derived from the linearity, accuracy, and precision data. |

| Accuracy | To measure the closeness of the test results to the true value. | For assay, analyze a sample of known concentration (e.g., a new standard weighing) and calculate the percentage recovery. For impurities, perform a spike-recovery experiment by adding known amounts of impurities to a sample at different levels (e.g., 3 concentrations, 3 replicates each). |

| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Repeatability (Intra-assay): Perform at least six replicate injections of a single sample preparation or nine determinations covering the specified range (e.g., 3 concentrations, 3 replicates each). Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. Calculate the Relative Standard Deviation (RSD) for each set. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Can be determined based on signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve. |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Can be determined based on signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. Must be verified by analyzing a sample at the LOQ concentration and showing acceptable precision and accuracy. |